N-(4-methoxyphenyl)-N-methylethanethioamide
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Overview
Description
N-(4-methoxyphenyl)-N-methylethanethioamide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, a methyl group, and an ethanethioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N-methylethanethioamide typically involves the reaction of 4-methoxyaniline with ethanethioamide under specific conditions. One common method includes:
Starting Materials: 4-methoxyaniline and ethanethioamide.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Procedure: The mixture is heated under reflux for several hours, followed by cooling and purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-N-methylethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield corresponding amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Nucleophiles like halides, thiols, and amines in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxyphenyl)-N-methylethanethioamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-N-methylethanethioamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide: Known for its potential as an EGFR and VEGFR-2 inhibitor.
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Used in perovskite solar cell applications.
Uniqueness
N-(4-methoxyphenyl)-N-methylethanethioamide is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its methoxy and thioamide groups contribute to its versatility in various chemical reactions and applications.
Properties
CAS No. |
200403-56-1 |
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Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N-methylethanethioamide |
InChI |
InChI=1S/C10H13NOS/c1-8(13)11(2)9-4-6-10(12-3)7-5-9/h4-7H,1-3H3 |
InChI Key |
KTQQGDIKHMFWST-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)N(C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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